molecular formula C22H16N8O3 B11105254 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11105254
M. Wt: 440.4 g/mol
InChI Key: SCQWHTCTNHIRTL-WYMPLXKRSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound known for its unique structure and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps. One common approach includes the formation of the oxadiazole and triazole rings through cyclization reactions. The naphthyl group is introduced via a condensation reaction with the appropriate aldehyde. Reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Uniqueness: Its structure allows for multiple points of modification, making it a versatile compound for various scientific and industrial purposes .

Properties

Molecular Formula

C22H16N8O3

Molecular Weight

440.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C22H16N8O3/c23-20-21(28-33-27-20)30-19(14-7-2-1-3-8-14)18(25-29-30)22(32)26-24-12-16-15-9-5-4-6-13(15)10-11-17(16)31/h1-12,31H,(H2,23,27)(H,26,32)/b24-12+

InChI Key

SCQWHTCTNHIRTL-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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